3-Amino-2-methylpropanoic acid 3-Amino-2-methylpropanoic acid 3-aminoisobutyric acid is a beta-amino-acid that is isobutyric acid in which one of the methyl hydrogens is substituted by an amino group. It has a role as a metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 3-aminoisobutyrate. It is a tautomer of a 3-aminoisobutanoic acid zwitterion.
3-Azaniumyl-2-methylpropanoate is a natural product found in Drosophila melanogaster, Salmonella enterica, and Caenorhabditis elegans with data available.
3-Aminoisobutyric Acid is a derivative of the amino acid alanine that is a product of thymine metabolism, which has the potential to induce downstream metabolic activity. During exercise, 3-aminoisobutyric acid is secreted by muscle cells into the blood. Once this molecule interacts with adipocytes, it may induce signaling pathways that regulate the metabolism of fats, insulin, and cholesterol.
Brand Name: Vulcanchem
CAS No.: 144-90-1
VCID: VC21543142
InChI: InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
SMILES: CC(CN)C(=O)O
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

3-Amino-2-methylpropanoic acid

CAS No.: 144-90-1

VCID: VC21543142

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methylpropanoic acid - 144-90-1

Description

3-Amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a compound that plays a significant role in various biological processes. It is a product of thymine catabolism and has been identified as a key mediator in metabolic regulation, particularly in the context of exercise and fat metabolism . This article will delve into the properties, applications, and research findings related to 3-Amino-2-methylpropanoic acid.

Biological Functions

3-Amino-2-methylpropanoic acid is known for its role in inducing the browning of white fat and enhancing hepatic β-oxidation. These processes are crucial for improving metabolic health by increasing energy expenditure and reducing cardiometabolic risk factors . BAIBA is secreted by skeletal muscle during exercise and acts as a systemic mediator to regulate fat metabolism and insulin sensitivity .

Effects on Metabolism

  • Browning of White Fat: BAIBA promotes the expression of thermogenic genes in white adipose tissue, leading to increased energy expenditure and improved metabolic health .

  • Hepatic β-Oxidation: It enhances the breakdown of fatty acids in the liver, contributing to reduced fat accumulation and improved metabolic profiles .

  • Insulin Sensitivity: BAIBA supplementation has been shown to improve glucose tolerance in animal models, suggesting potential benefits for managing insulin-related disorders .

Research Findings

Several studies have highlighted the metabolic benefits of 3-Amino-2-methylpropanoic acid:

  • Animal Studies: Mice treated with BAIBA showed significant decreases in body fat and improvements in glucose tolerance without changes in food intake or activity levels .

  • Human Studies: Exercise increases plasma levels of BAIBA, which correlates with enhanced metabolic health markers .

Plasma Concentrations

In humans, plasma BAIBA levels are influenced by exercise and genetic factors. The (R)-enantiomer is predominantly found in plasma, comprising about 98% of total BAIBA .

EnantiomerPlasma Concentration Range
R-BAIBA770 to 4120 nM
S-BAIBA14 to 61 nM

Applications in Research and Development

3-Amino-2-methylpropanoic acid is used in various research contexts:

  • Metabolic Disorders: Its potential to improve metabolic health makes it a candidate for therapeutic applications in obesity and related disorders .

  • Peptide Synthesis: Although not directly related to 3-Amino-2-methylpropanoic acid itself, its structural analogs like Fmoc-(S)-3-amino-2-methyl propionic acid are crucial in peptide synthesis for drug development .

CAS No. 144-90-1
Product Name 3-Amino-2-methylpropanoic acid
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name 3-amino-2-methylpropanoic acid
Standard InChI InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Standard InChIKey QCHPKSFMDHPSNR-UHFFFAOYSA-N
SMILES CC(CN)C(=O)O
Canonical SMILES CC(CN)C(=O)O
Physical Description White powder; [Acros Organics MSDS]
Solid
Synonyms dl-3-Aminoisobutyricacid;3-amino-2-methylpropanoicacid;3-Aminoisobutyricacid;144-90-1;dl-beta-Aminoisobutyricacid;alpha-Methyl-beta-alanine;10569-72-9;dl-3-Amino-2-methylpropionicacid;3-Aminoisobutanoate;beta-Aminoisobutyricacid;2-Methyl-beta-alanine;3-amino-isobutanoicacid;DL-2-Methyl-beta-alanine;3-Amino-2-methylpropanoate;3-aminoisobutyrate;a-Methyl-b-alanine;2-(Aminomethyl)propionicacid;2-Methyl-b-alanine;dl-.beta.-Aminoisobutyricacid;(+/-)-3-Aminoisobutyricacid;b-Aminoisobutyricacid;(+/-)-beta-Aminoisobutyricacid;3-Aminoisobutanoicacid;DL-2-Methyl-b-alanine;Propanoicacid,3-amino-2-methyl-
PubChem Compound 64956
Last Modified Aug 15 2023

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